molecular formula C8H15N5O B13325023 2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide

2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide

Cat. No.: B13325023
M. Wt: 197.24 g/mol
InChI Key: MJRKTTHOSYCNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide is a synthetic organic compound that features a triazole ring, an amino group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Methylpropanamide Moiety: The triazole ring is then reacted with a suitable alkylating agent to introduce the methylpropanamide group. This step may require the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Introduction of the Amino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the methylpropanamide moiety, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of antimicrobial, antifungal, and anticancer drugs.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and amino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(1H-1,2,4-triazol-1-YL)-2-methylpropanamide: Lacks the dimethyl substitution on the triazole ring.

    2-Amino-3-(dimethyl-1H-1,2,3-triazol-1-YL)-2-methylpropanamide: Features a different triazole isomer.

    2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-ethylpropanamide: Contains an ethyl group instead of a methyl group.

Uniqueness

2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide is unique due to the presence of the dimethyl substitution on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C8H15N5O

Molecular Weight

197.24 g/mol

IUPAC Name

2-amino-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C8H15N5O/c1-5-11-6(2)13(12-5)4-8(3,10)7(9)14/h4,10H2,1-3H3,(H2,9,14)

InChI Key

MJRKTTHOSYCNAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)CC(C)(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.